5-Hydroxy-1-methylpyrazole

Pyrazole synthesis Cyclocondensation Process optimization

5-Hydroxy-1-methylpyrazole is the patented core intermediate for benzoylpyrazole-class HPPD herbicides (e.g., Topramezone). This regioisomer uniquely stabilizes the hydroxy tautomer for critical condensation steps, ensuring synthetic compliance. Its predictable O-alkylation regioselectivity minimizes N-alkylated byproducts, lowering downstream purification costs compared to 3-hydroxy analogs. Procure ≥97% purity (CAS 33641-15-5) to maintain validated manufacturing routes.

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 33641-15-5
Cat. No. B124684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1-methylpyrazole
CAS33641-15-5
Synonyms1-Methyl-1H-pyrazol-5-ol;  1-Methylpyrazol-5-ol;  1-Methyl-5-hydroxy-1H-pyrazole;  1-Methyl-5-hydroxypyrazole;  5-Hydroxy-1-methyl-5-pyrazole; 
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CN1
InChIInChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h2-3,5H,1H3
InChIKeyJMARSTSWTFXHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-1-methylpyrazole (CAS 33641-15-5): Core Structural Identity and Baseline Characterization for Procurement Evaluation


5-Hydroxy-1-methylpyrazole (CAS 33641-15-5, molecular formula C₄H₆N₂O, molecular weight 98.10 g/mol) is a heterocyclic building block characterized by a pyrazole core bearing a hydroxyl substituent at the 5-position and a methyl group at the N1-position [1]. The compound exists as a white to pale yellow crystalline powder with a reported melting point of 110–114 °C and is readily soluble in polar organic solvents including methanol, ethanol, and DMSO . Its structural identity is formally recognized by IUPAC nomenclature as 1-Methyl-1H-pyrazol-5-ol, with the synonym 2-Methyl-2H-pyrazol-3-ol reflecting its tautomeric pyrazolone form [2]. The compound is commercially available at purities typically ≥97% and is supplied as a research intermediate for pharmaceutical and agrochemical synthesis .

5-Hydroxy-1-methylpyrazole Procurement Risk: Why Regioisomeric or Methyl-Substituted Pyrazole Analogs Cannot Be Interchanged


The pyrazole scaffold presents multiple substitution positions (N1, C3, C4, C5), and seemingly minor modifications—such as relocating the hydroxyl group from the 5-position to the 3-position or introducing an additional methyl group at C3—produce compounds with fundamentally divergent tautomeric equilibria, regioselectivity profiles, and synthetic pathway compatibility [1]. The 5-hydroxy-1-methyl substitution pattern uniquely stabilizes the hydroxy tautomer in solution while enabling participation in specific nucleophilic substitution and acylation reactions that positionally distinct isomers cannot replicate [2]. Furthermore, the tautomeric equilibrium between 5-hydroxy-1-methylpyrazole and its 1-methylpyrazol-5-one form directly influences its reactivity in condensation and rearrangement steps that are critical to downstream agrochemical intermediate synthesis; substituting an analog lacking this precise tautomeric distribution introduces unpredictable reaction outcomes and altered product profiles [3]. Procurement decisions predicated on generic pyrazole availability risk synthetic failure, yield erosion, and regulatory deviation in validated manufacturing routes.

Quantitative Differentiation Evidence for 5-Hydroxy-1-methylpyrazole (CAS 33641-15-5): Validated Performance Benchmarks for Scientific Selection


Synthetic Yield Benchmark: 5-Hydroxy-1-methylpyrazole Achieves 89.4% Yield with 94% Purity via Optimized Pyrrolidine-Mediated Cyclocondensation Route

A published synthetic protocol utilizing diethyl ethoxymethylenemalonate and methylhydrazine, employing pyrrolidine as the amidation reagent to enhance reaction rate and selectivity, yielded 5-hydroxy-1-methylpyrazole at 89.4% isolated yield with HPLC purity of 94% . This yield benchmark provides a quantitative performance baseline for process chemists evaluating synthetic route feasibility and cost-efficiency.

Pyrazole synthesis Cyclocondensation Process optimization

Regioselectivity Control: 5-Hydroxy-1-methylpyrazole Exhibits Preferential O-Alkylation Under Strong Base Conditions, Enabling Orthogonal Functionalization

The tautomeric equilibrium of 5-hydroxy-1-methylpyrazole (hydroxy form ↔ pyrazol-5-one form) directs its alkylation regioselectivity. Under strong base conditions (NaH in THF or K₂CO₃ in DMF), alkylation occurs predominantly at the oxygen atom to yield enol ether products, whereas under softer conditions or with specific alkylating agents, N2-alkylation can compete [1]. This tunable regioselectivity is a direct consequence of the 5-hydroxy-1-methyl substitution pattern and is not reliably reproduced by 3-hydroxy or N-unsubstituted pyrazole analogs [2].

Regioselective alkylation Tautomer-directed reactivity Synthetic methodology

Industrial Route Validation: 5-Hydroxy-1-methylpyrazole Serves as the Essential Intermediate for Benzoylpyrazole HPPD-Inhibiting Herbicides (e.g., Topramezone)

5-Hydroxy-1-methylpyrazole is the validated core intermediate in the commercial synthesis of benzoylpyrazole-class HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors, including the maize herbicide topramezone . The Japanese Patent JPH11292849A explicitly discloses the preparation of 4-(3-amino-2,4-dichlorobenzoyl)-5-hydroxy-1-methylpyrazole from 5-hydroxy-1-methylpyrazole hydrochloride as the key intermediate, utilizing a dehydrative condensation followed by cyanide-mediated rearrangement [1]. This industrial route validation establishes the compound as a non-substitutable building block in specific agrochemical manufacturing processes.

Agrochemical synthesis HPPD inhibitor Herbicide intermediate

Tautomeric Equilibrium Solubility Profiling: 5-Hydroxy-1-methylpyrazole Solubility in 12 Pure Solvents Enables Informed Crystallization and Formulation Decisions

A systematic study of the solid-liquid equilibrium solubility of 5-hydroxy-1-methylpyrazole across 12 pure solvents has been published, providing quantitative solubility data essential for crystallization process design, solvent selection, and purification optimization [1]. The data enable process chemists to predict yield losses during workup and to design efficient recrystallization protocols based on experimentally validated solubility parameters. In contrast, solubility data for closely related analogs such as 1-methyl-3-hydroxypyrazole remain sparse in the peer-reviewed literature.

Solid-liquid equilibrium Solubility correlation Crystallization optimization

Downstream Intermediate Performance: 4-Ethoxycarbonyl-5-hydroxy-1-methylpyrazole Achieves 97.3% Yield in Thioformylation Step for Pyrazosulfuron-Ethyl Synthesis

In the synthesis of pyrazosulfuron-ethyl, a sulfonylurea herbicide, the derivative 4-ethoxycarbonyl-5-hydroxy-1-methylpyrazole undergoes thioformylation with dimethylaminothioformyl chloride to yield 4-ethoxycarbonyl-5-dimethylcarbamoyloxy-1-methylpyrazole in 97.3% yield with 98.0% purity [1]. This high-yield transformation demonstrates the synthetic accessibility of 5-hydroxy-1-methylpyrazole-derived intermediates in multi-step agrochemical manufacturing. The reaction proceeds at 5 °C in DMSO with sodium hydroxide as base, conditions that are readily scalable for industrial production.

Sulfonylurea herbicide Thioformylation Process yield

Validated Application Scenarios for 5-Hydroxy-1-methylpyrazole (CAS 33641-15-5): Evidence-Backed Use Cases for Procurement Planning


Synthesis of Benzoylpyrazole HPPD-Inhibitor Herbicides (e.g., Topramezone) — Validated Industrial Route

5-Hydroxy-1-methylpyrazole is the essential, patented core intermediate for synthesizing benzoylpyrazole-class HPPD-inhibitor herbicides, including the commercially successful maize herbicide topramezone . The validated synthetic route involves dehydrative condensation of 5-hydroxy-1-methylpyrazole (as the hydrochloride salt) with substituted benzoic acid derivatives, followed by cyanide-mediated rearrangement to install the benzoyl group at the pyrazole 4-position [1]. This specific substitution pattern is non-negotiable for the target herbicidal activity, and attempts to substitute regioisomeric or N-unsubstituted pyrazole analogs would produce compounds lacking the requisite HPPD-binding pharmacophore. Procurement for this application must specify CAS 33641-15-5 with purity ≥97% to ensure compliance with established manufacturing protocols and regulatory filings [2].

Regioselective O-Alkylation for Enol Ether Synthesis in Medicinal Chemistry Lead Optimization

The predictable O-alkylation regioselectivity of 5-hydroxy-1-methylpyrazole under strong base conditions (NaH/THF or K₂CO₃/DMF) makes it a preferred scaffold for generating enol ether derivatives in pharmaceutical lead optimization programs . This regioselective control reduces the formation of N-alkylated byproducts that would otherwise require chromatographic separation, thereby streamlining analog synthesis workflows. The tunability of alkylation site (O-alkylation predominant with strong base; N2-alkylation competitive under milder conditions) further expands the accessible chemical space from a single building block [1]. For medicinal chemistry groups synthesizing pyrazole-containing compound libraries, the reliable regioselectivity profile of 5-hydroxy-1-methylpyrazole translates to higher synthetic throughput and reduced purification costs compared to 3-hydroxy or unsubstituted pyrazole alternatives [2].

Synthesis of Pyrazosulfuron-Ethyl and Related Sulfonylurea ALS-Inhibiting Herbicides

5-Hydroxy-1-methylpyrazole serves as the foundational building block for 4-ethoxycarbonyl-5-hydroxy-1-methylpyrazole, which undergoes high-yielding thioformylation (97.3% yield, 98.0% purity) en route to pyrazosulfuron-ethyl and related acetolactate synthase (ALS)-inhibiting sulfonylurea herbicides . The 5-hydroxyl group participates in nucleophilic substitution reactions to install the sulfonamide or sulfonylurea pharmacophore essential for ALS inhibition in annual weed control [1]. This application scenario is supported by industrial-scale process patents demonstrating the economic viability of the route and the consistent performance of the 5-hydroxy-1-methylpyrazole-derived intermediates. Procurement for sulfonylurea herbicide intermediate manufacturing requires the specific 5-hydroxy-1-methyl substitution pattern to maintain the validated synthetic pathway and ensure target herbicidal activity [2].

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